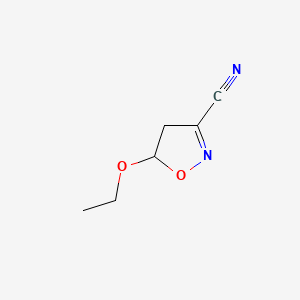

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-9-6-3-5(4-7)8-10-6/h6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYDJKDNXTVUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=NO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726288 | |

| Record name | 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201794-84-4 | |

| Record name | 5-Ethoxy-4,5-dihydro-1,2-oxazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Nitrile oxides, generated in situ from halogenoximes (e.g., chloroximes), react with alkenes bearing ethoxy substituents under mild basic conditions. For example, chloroxime 1a reacts with 2-bromo-3-ethoxyprop-1-ene in the presence of NaHCO₃ in ethyl acetate (EtOAc), yielding the target compound in 69% isolated yield. The reaction proceeds via a concerted [3+2] cycloaddition, with the ethoxy group from the alkene occupying the 5-position and the nitrile moiety originating from the nitrile oxide.

Critical Parameters

-

Base Selection : NaHCO₃ outperforms Et₃N in suppressing nitrile oxide dimerization, ensuring higher yields.

-

Solvent Polarity : EtOac optimizes dipole stabilization, whereas nonpolar solvents (e.g., CH₂Cl₂) favor side products like isoxazolines.

-

Stoichiometry : A 3:1 alkene-to-halogenoxime ratio minimizes unreacted intermediates.

Table 1: Optimization of Cycloaddition Conditions

| Parameter | Optimal Value | Yield (%) | Side Products |

|---|---|---|---|

| Base | NaHCO₃ | 69 | Isoxazoline (15%) |

| Solvent | EtOAc | 69 | Furoxan (8%) |

| Temperature | 25°C | 69 | Nitrile oxide dimer (10%) |

Hydroxylamine-Mediated Cyclization of Keto-Esters

An alternative approach, derived from patents on isoxazolecarboxylic acid synthesis, involves hydroxylamine-induced cyclization of ethoxy-substituted keto-esters. While this method primarily yields carboxylic acid derivatives, it provides a foundational pathway adaptable for nitrile synthesis.

Synthetic Pathway

Ethyl 4-ethoxy-4-chloro-2-oxobutyrate undergoes cyclization with hydroxylamine hydrochloride in ethanol, forming ethyl 5-ethoxyisoxazoline-3-carboxylate. Subsequent hydrolysis with NaOH yields 5-ethoxyisoxazole-3-carboxylic acid, which can theoretically be decarboxylated to the nitrile via amidation and dehydration.

Challenges and Modifications

-

Decarboxylation Feasibility : Direct conversion of the carboxylic acid to a nitrile requires harsh conditions (e.g., PCl₅ or NH₃/heat), which may degrade the isoxazole ring.

-

Intermediate Stability : Ethyl 5-ethoxyisoxazoline-3-carboxylate is prone to hydrolysis, necessitating anhydrous conditions during synthesis.

Late-Stage Functionalization of Isoxazole Intermediates

Recent advances propose modifying preformed isoxazole cores to introduce the ethoxy and nitrile groups. For instance, palladium-catalyzed ethoxylation of 5-bromo-4,5-dihydroisoxazole-3-carbonitrile enables precise substitution at the 5-position. Similarly, cyanation via Rosenmund-von Braun reaction introduces the nitrile group at position 3.

Advantages

-

Modularity : Enables independent optimization of substituents.

-

Scalability : Compatible with continuous-flow reactors for industrial production.

Limitations

-

Catalyst Costs : Pd-based systems increase synthesis expenses.

-

Regioselectivity Issues : Competing reactions at positions 4 and 5 require careful ligand design.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Cost | Functional Group Tolerance |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | 69 | High | Low | Moderate |

| Hydroxylamine Cyclization | 40* | Moderate | Medium | Low |

| Late-Stage Functionalization | 55 | High | High | High |

*Theoretical yield for full pathway.

Industrial-Scale Considerations

For bulk production, the nitrile oxide cycloaddition method is preferred due to its single-step protocol and compatibility with flow chemistry. Key industrial adaptations include:

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Group Influence: The nitrile group in this compound enables reactions like hydrolysis to amides or acids, contrasting with the carboxylic acid in 3-oxo-2,3-dihydroisoxazole-5-carboxylic acid, which participates in salt formation and hydrogen bonding . The ethoxy substituent improves solubility in non-polar solvents compared to the propyl group in 3-propyl-4,5-dihydroisoxazole-5-carbonitrile, which increases lipophilicity .

Reactivity and Stability :

- Ethyl 5-ethoxy-4,5-dihydroisoxazole-3-carboxylate’s ester group is prone to hydrolysis under acidic or basic conditions, unlike the stable nitrile in the parent compound .

- The bromomethyl group in 5-(bromomethyl)-3-ethyl-4,5-dihydroisoxazole facilitates nucleophilic substitutions, a reactivity absent in the ethoxy analog .

Ring Conformation and Puckering Effects

The dihydroisoxazole ring adopts a puckered conformation to alleviate torsional strain. According to Cremer and Pople’s ring puckering coordinates, the degree of puckering is influenced by substituents . For instance:

- Electron-withdrawing groups (e.g., nitrile) may increase ring rigidity, affecting reaction pathways such as ring-opening or cycloadditions.

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns differ significantly among analogs:

- The nitrile in this compound acts as a weak hydrogen bond acceptor, leading to less robust crystalline networks compared to 3-oxo-2,3-dihydroisoxazole-5-carboxylic acid, which forms strong hydrogen bonds via its carboxylic acid and ketone groups .

- Ethyl ester derivatives exhibit weaker intermolecular interactions, resulting in lower melting points than nitrile or acid analogs .

Biologische Aktivität

5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile is a nitrogen-containing heterocyclic compound notable for its unique isoxazole ring structure. This compound has garnered attention in the pharmaceutical field due to its diverse biological activities. The ethoxy group at the 5-position and the carbonitrile functional group at the 3-position are critical for its chemical reactivity and biological interactions.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a five-membered aromatic isoxazole ring with three carbon atoms and two nitrogen atoms, contributing to its potential pharmacological properties.

Biological Activities

Research indicates that compounds with isoxazole rings often exhibit a variety of biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have shown efficacy against various bacterial strains.

- Anticancer Properties : Similar compounds have been reported to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Some derivatives are known to modulate inflammatory pathways.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Anticancer | Inhibits proliferation of cancer cells |

| Anti-inflammatory | Modulates inflammatory responses |

The biological activity of this compound may involve interactions with specific enzymes or receptors. For instance, compounds with similar structures have been shown to influence metabolic pathways by binding to key biological targets. Further studies are required to elucidate the precise mechanisms through which this compound exerts its effects.

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that isoxazole derivatives, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria. The compound's structural features were linked to enhanced binding affinity for bacterial enzymes involved in cell wall synthesis.

- Anticancer Research : In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines. Mechanistic investigations revealed that the compound may induce apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : Research has shown that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting a potential role in treating inflammatory diseases.

Q & A

Basic: What established synthetic routes are available for 5-Ethoxy-4,5-dihydroisoxazole-3-carbonitrile, and how can experimental conditions optimize yield?

Methodological Answer:

The synthesis typically involves cyclization reactions of hydroxylamine derivatives with α,β-unsaturated nitriles. For example:

Precursor Preparation : Start with ethoxy-substituted enamines or ketonitriles.

Cyclization : React with hydroxylamine hydrochloride under acidic conditions (e.g., HCl/EtOH) to form the isoxazoline ring.

Nitrile Incorporation : Introduce the carbonitrile group via nucleophilic substitution or oxidation of an amine intermediate.

Optimization Tips :

- Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Control temperature (reflux at 80–100°C) to balance reaction rate and decomposition risks.

- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product.

Reference : Similar cyclization strategies are detailed for isoxazole derivatives in synthetic protocols .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a multi-technique approach:

NMR Spectroscopy :

- ¹H NMR : Confirm ethoxy (-OCH₂CH₃) protons at δ 1.2–1.4 ppm (triplet) and δ 3.5–3.7 ppm (quartet).

- ¹³C NMR : Identify nitrile carbon at ~115–120 ppm and isoxazoline carbons at 70–90 ppm.

IR Spectroscopy : Verify nitrile stretch at ~2200–2250 cm⁻¹ and C-O-C (ethoxy) at ~1100–1250 cm⁻¹.

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₇H₉N₂O₂.

Validation : Cross-check with computational predictions (DFT) for NMR chemical shifts to resolve ambiguities .

Basic: What storage conditions ensure the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.

- Atmosphere : Argon or nitrogen purge to inhibit oxidation.

Stability Testing : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectral data?

Methodological Answer:

DFT Calculations : Use software (e.g., Gaussian) to simulate NMR/IR spectra with B3LYP/6-31G* basis sets.

Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals.

Dynamic Effects : Account for conformational flexibility (e.g., ring puckering in dihydroisoxazole) using molecular dynamics simulations.

Case Study : For unexpected ¹³C NMR shifts, compare computed vs. experimental values to identify tautomeric equilibria or solvent effects .

Advanced: What strategies elucidate the reaction mechanism of [3+2] cycloadditions involving this compound?

Methodological Answer:

Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify intermediates.

Isotope Effects : Use ¹⁵N-labeled hydroxylamine to trace regioselectivity in cycloaddition.

Trapping Experiments : Add radical scavengers (e.g., TEMPO) to test for radical-mediated pathways.

Computational Modeling : Map potential energy surfaces (e.g., TS optimization) to distinguish concerted vs. stepwise mechanisms .

Advanced: How can contradictory bioactivity data across assays be systematically analyzed?

Methodological Answer:

Assay Validation :

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Standardize protocols (e.g., ATP levels for cytotoxicity, IC₅₀ calculations).

Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of dose-response variations.

Structural Modifications : Synthesize analogs (e.g., ethoxy → methoxy substitution) to isolate structure-activity relationships.

Reference : Similar approaches are used in COX-2 inhibitor studies to resolve assay discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.